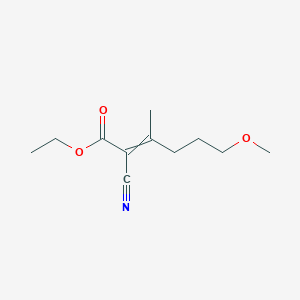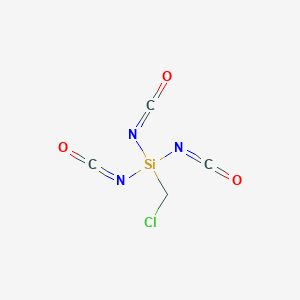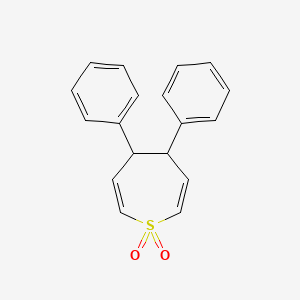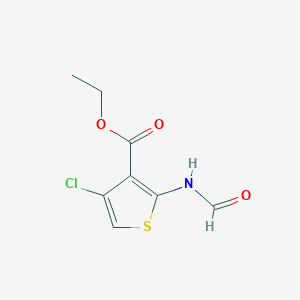![molecular formula C7H13ClO B14359410 1-[(2-Chloroprop-2-EN-1-YL)oxy]butane CAS No. 90262-30-9](/img/structure/B14359410.png)
1-[(2-Chloroprop-2-EN-1-YL)oxy]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chloroprop-2-en-1-yl)oxy]butane is an organic compound with the molecular formula C7H13ClO It consists of a butane backbone with an ether linkage to a chlorinated propene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[(2-Chloroprop-2-en-1-yl)oxy]butane can be synthesized through the reaction of 2-chloroprop-2-en-1-ol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The general reaction scheme is as follows:
2-chloroprop-2-en-1-ol+butyl bromideK2CO3,DMFthis compound+KBr+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Chloroprop-2-en-1-yl)oxy]butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of 1-[(2-hydroxyprop-2-en-1-yl)oxy]butane.
Oxidation: Formation of 1-[(2-epoxyprop-2-en-1-yl)oxy]butane.
Reduction: Formation of 1-[(2-propyl)oxy]butane.
Aplicaciones Científicas De Investigación
1-[(2-Chloroprop-2-en-1-yl)oxy]butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(2-Chloroprop-2-en-1-yl)oxy]butane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2-Bromoprop-2-en-1-yl)oxy]butane
- 1-[(2-Iodoprop-2-en-1-yl)oxy]butane
- 1-[(2-Fluoroprop-2-en-1-yl)oxy]butane
Uniqueness
1-[(2-Chloroprop-2-en-1-yl)oxy]butane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological systems.
Propiedades
Número CAS |
90262-30-9 |
|---|---|
Fórmula molecular |
C7H13ClO |
Peso molecular |
148.63 g/mol |
Nombre IUPAC |
1-(2-chloroprop-2-enoxy)butane |
InChI |
InChI=1S/C7H13ClO/c1-3-4-5-9-6-7(2)8/h2-6H2,1H3 |
Clave InChI |
AYLVWJUXZPPDSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





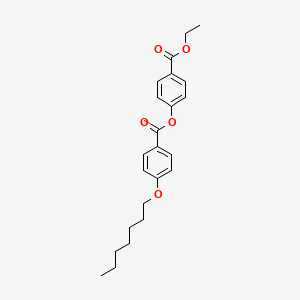
![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
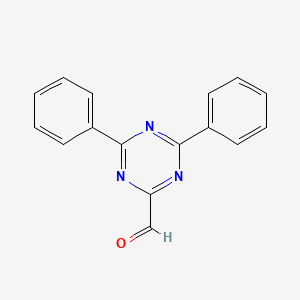
![1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B14359377.png)
![2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane](/img/structure/B14359384.png)
